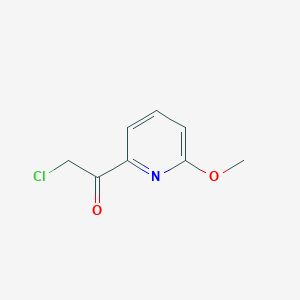

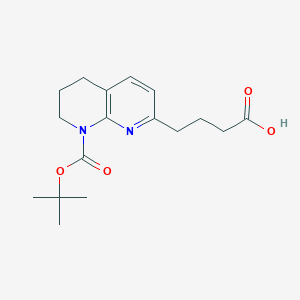

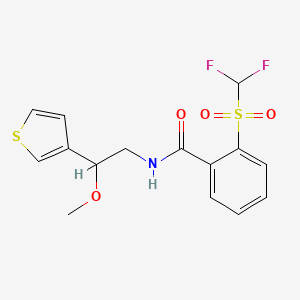

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including compounds similar to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide, involves methods based on primary amidoximes and acylating agents. These methods allow for the creation of 3,5-substituted 1,2,4-oxadiazoles, showcasing the synthetic versatility and potential for generating a wide range of derivatives (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , is characterized by its ability to form hydrogen bond interactions with biomacromolecules. This structural feature significantly increases their pharmacological activity and underlines the importance of the oxadiazole moiety as a biologically active unit in various compounds (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

Chemical Reactions and Properties

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a range of pharmacological activities due to their chemical structure. They have been found to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their reactions and properties are influenced by their interactions with enzymes and receptors, making them valuable in medicinal chemistry and pharmacology (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

Physical Properties Analysis

1,3,4-Oxadiazoles demonstrate favorable physical properties, such as high photoluminescent quantum yield, excellent thermal and chemical stability, which make them suitable for various applications beyond pharmacology, including material science and organic electronics. Their modularity and ease of synthesis contribute to their widespread use as building blocks in the development of novel materials and chemical sensors (Critical reviews in analytical chemistry, 2022).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, such as this compound, are characterized by their interactions with various biological targets. These interactions enable the compound to exhibit a broad spectrum of biological activities, making it a significant subject of study for the development of new therapeutic agents (Letters in Drug Design & Discovery, 2023).

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- A study detailed the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, yielding a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, confirmed via X-ray analysis (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).

- Another study focused on the design, synthesis, and evaluation of 2,5-diaryl-1,3,4-oxadiazoline analogs for biological activities, highlighting the importance of structural features in biological potency (Lee et al., 2010).

Catalytic Processes

- Research on [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide developed a series of 2-aryl quinazolin-4(3H)-one derivatives, demonstrating good functional group tolerance (Xiong, Xu, Sun, & Cheng, 2018).

Antimicrobial and Antiproliferative Activities

- Synthesis and antimicrobial screening of certain N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed potential therapeutic applications against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

- Another study demonstrated the synthesis of 1,3,4-Oxadiazole N-Mannich Bases with antimicrobial and anti-proliferative activities, indicating their potential in medical applications (Al-Wahaibi et al., 2021).

Molecular Interactions and Structure Analysis

- An article explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations to understand intermolecular interactions (Karabulut et al., 2014).

Enzymatic Activity

- The study on bis-1,3,4-oxadiazole containing glycine moiety investigated its effects on the activities of certain transferase enzymes, offering insights into biochemical interactions (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Liquid-Crystalline Materials

- Research on the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials provided data useful for potential applications in OLEDs and other display technologies (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A compound with a similar structure was found to have high gi absorption and was identified as a p-gp substrate .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Propriétés

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(7-13)16(22)19-18-21-20-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSRSMAQTKQDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)